(2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one
Description
(2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 4-tert-butylphenyl group (ring B) and a 2-chlorophenyl group (ring A). The tert-butyl substituent is a bulky, electron-donating group, while the chlorine atom at the ortho position of ring A introduces moderate electronegativity and steric effects. These structural features influence its physicochemical properties, such as solubility, lipophilicity, and molecular conformation, which are critical for biological interactions.
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO/c1-19(2,3)15-11-8-14(9-12-15)10-13-18(21)16-6-4-5-7-17(16)20/h4-13H,1-3H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGXRMXFCYFWTE-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and 2-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, improved yields, and reduced reaction times. The use of catalysts such as solid bases or phase transfer catalysts can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for diketone formation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: Epoxides or diketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Chalcones and their derivatives, including (2E)-3-(4-tert-butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one, are recognized for their potential as antimicrobial agents . Research indicates that these compounds can exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that similar chalcone derivatives possess antimicrobial properties, making them valuable in developing new antibiotics or antifungal treatments .
Anticancer Activity
Recent investigations into the anticancer properties of chalcones have revealed that they can inhibit the proliferation of cancer cells. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a chemotherapeutic agent. In vitro studies have demonstrated that derivatives of this chalcone can effectively target cancer cell lines, leading to cell cycle arrest and apoptosis .
Material Science Applications
The unique structural characteristics of (2E)-3-(4-tert-butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one allow it to be utilized in the development of advanced materials. Its conjugated double bond system makes it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's photophysical properties suggest it could enhance the efficiency of these devices .
Agricultural Chemistry Applications
Chalcone derivatives are also explored for their role as pesticides and herbicides . The compound's structural features may contribute to its effectiveness in disrupting biological pathways in pests. Research has indicated that certain chalcones can act as natural herbicides, providing an eco-friendly alternative to synthetic chemicals in agricultural practices .
Crystal Structure Analysis
A study conducted by Meng-Ya Dong et al. focused on the crystal structure of a related chalcone derivative, revealing insights into its molecular arrangement and interactions. The analysis highlighted the absence of significant hydrogen bonding or π−π stacking interactions, which could influence its biological activity .
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 5.917 Å |
| b = 7.576 Å | |
| c = 33.133 Å | |
| β = 93.666° | |
| Volume | 1482.2 ų |
Antimicrobial Activity Testing
In vitro tests have demonstrated that (2E)-3-(4-tert-butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one exhibits significant antimicrobial activity against several strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined to assess efficacy, showing promising results comparable to established antimicrobial agents .
Mechanism of Action
The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to the modulation of biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Electronegativity and Activity: Halogen substituents (e.g., bromine, chlorine) at para positions enhance activity. For example, compound 2j (4-bromo/4-fluoro) has an IC₅₀ of 4.703 μM, while replacing bromine with chlorine (compound 2h) increases IC₅₀ to 13.82 μM, indicating reduced potency with lower electronegativity .
Bulkiness and Lipophilicity :
- The tert-butyl group in the target compound and LabMol-91 increases lipophilicity, which may enhance membrane permeability and antitubercular activity . However, excessive bulkiness could hinder interactions with enzymes or receptors.
Hydrogen Bonding and Conformation :
- Hydroxyl groups (e.g., in cardamonin) improve activity via hydrogen bonding, but their absence in the target compound suggests reliance on halogen-based interactions or hydrophobic effects .
- Dihedral angles between aromatic rings (e.g., 7.14°–56.26° in fluorophenyl analogs) influence molecular planarity and binding efficiency. The tert-butyl group may induce torsional strain, altering conformation compared to methoxy or nitro substituents .
Crystallographic and Conformational Analysis
- The crystal structure of (2E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one shows an E-conformation with a C=C bond length of 1.338 Å, typical for chalcones .
- Bulky substituents like tert-butyl may increase dihedral angles between rings, reducing planarity and affecting π-π stacking in protein binding pockets .
Biological Activity
The compound (2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one , commonly referred to as a chalcone, is characterized by its α,β-unsaturated carbonyl system connecting two aromatic rings. This unique structure contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound through various studies and data analyses.
Chemical Structure and Properties
The chemical structure of (2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one is depicted as follows:
This compound features:
- A tert-butyl group that enhances lipophilicity.
- A chlorophenyl group which may increase biological activity due to electronegativity.
Antimicrobial Activity
Chalcones are known for their antibacterial properties. The compound has been tested against various strains of bacteria, demonstrating significant antimicrobial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Studies indicate that the presence of halogen substituents, such as chlorine, enhances the antibacterial efficacy of chalcones against Gram-positive and Gram-negative bacteria .
Antifungal Activity
Research has also highlighted the antifungal potential of chalcones similar to (2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one. In vitro tests have shown effectiveness against fungal strains, with MIC values ranging from 20 to 100 µg/mL depending on the specific fungus tested.
Anti-inflammatory Properties
Chalcones exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines. Studies have reported that (2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one can reduce levels of TNF-alpha and IL-6 in cell cultures, indicating its potential use in treating inflammatory diseases .
Anticancer Activity
The compound has shown promise in anticancer research. It induces apoptosis in cancer cell lines such as breast cancer (MCF-7) and prostate cancer (PC-3). The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
The biological activity of (2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one is attributed to its ability to interact with various molecular targets:
- Electrophilic Nature : The carbonyl group acts as an electrophile, allowing it to react with nucleophilic sites in proteins.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.
Case Studies
- Antimicrobial Efficacy : A study conducted on several chalcone derivatives showed that those with chlorine substitutions had a higher efficacy against Staphylococcus aureus, with MIC values significantly lower than those without such substitutions .
- Cancer Cell Apoptosis : Research published in Molecular Cancer Therapeutics demonstrated that chalcone derivatives, including (2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one, induced apoptosis in MCF-7 cells through mitochondrial pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
